molecular formula C9H6Cl2N2 B12989006 1-(2,4-Dichlorophenyl)-1H-imidazole

1-(2,4-Dichlorophenyl)-1H-imidazole

Cat. No.: B12989006
M. Wt: 213.06 g/mol
InChI Key: MUSVOFHUICVCCC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1H-imidazole is a chemical compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole typically involves the reaction of 2,4-dichlorophenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,4-Dichlorophenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-1H-imidazole involves the inhibition of cytochrome P450 enzymes, particularly lanosterol 14-alpha demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dichlorophenyl)-1H-imidazole is unique due to its specific inhibition of cytochrome P450 enzymes, making it particularly effective as an antifungal agent. Its dichlorophenyl group enhances its lipophilicity, improving its ability to penetrate fungal cell membranes .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)imidazole

InChI

InChI=1S/C9H6Cl2N2/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H

InChI Key

MUSVOFHUICVCCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=CN=C2

Origin of Product

United States

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